molecular formula C15H10Cl2N2O3S2 B11172866 2,4-dichloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide

2,4-dichloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide

Cat. No.: B11172866
M. Wt: 401.3 g/mol
InChI Key: HXWDQZNVFBQCQR-UHFFFAOYSA-N
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Description

2,4-DICHLORO-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. The benzothiazole ring is often synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions . The methanesulfonyl group is introduced via sulfonation reactions, and the final compound is obtained by coupling the benzothiazole derivative with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, thiols, alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interfere with cellular signaling pathways, leading to the modulation of biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-(1,3-benzothiazol-2-yl)benzamide
  • 2,4-Dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
  • 2,4-Dichloro-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide

Uniqueness

Compared to similar compounds, 2,4-DICHLORO-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE is unique due to the presence of the methanesulfonyl group, which enhances its solubility and reactivity. This structural feature also contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C15H10Cl2N2O3S2

Molecular Weight

401.3 g/mol

IUPAC Name

2,4-dichloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C15H10Cl2N2O3S2/c1-24(21,22)9-3-5-12-13(7-9)23-15(18-12)19-14(20)10-4-2-8(16)6-11(10)17/h2-7H,1H3,(H,18,19,20)

InChI Key

HXWDQZNVFBQCQR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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